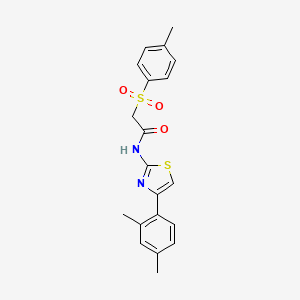

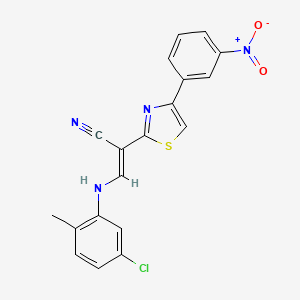

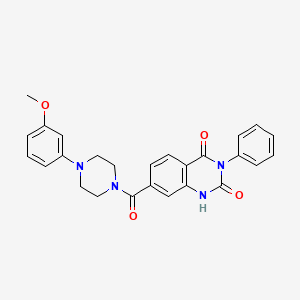

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide” involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by a Hantzsch thiazol ring synthesis, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the product from the previous step are reacted to form the final product .Molecular Structure Analysis

The molecular structure of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide” is characterized by a thiazole ring, which is a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide” include bromination, Hantzsch thiazol condensation, and amidation . The bromination step involves the reaction of the starting material with CuBr2 . The Hantzsch thiazol condensation involves the reaction of the brominated product with thiourea . The amidation step involves the reaction of the product from the previous step with isonicotinoyl chloride hydrochloride .Physical And Chemical Properties Analysis

Thiazoles, such as “N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a similar odor to that of pyridine .Aplicaciones Científicas De Investigación

Biological Effects of Acetamide Derivatives

A review on acetamide and its derivatives highlights their continued commercial importance and the significant expansion of information regarding their biological consequences. This updated review suggests a broad interest in the biological applications of such compounds, potentially including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide, given the structural similarities and shared functional groups (Kennedy, 2001).

Thiazole Derivatives in Drug Development

Thiazole derivatives have been extensively researched for their potential in drug development due to their wide range of biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. Thiazole and its derivatives serve as a scaffold for novel compounds with lesser side effects, highlighting the compound's relevance in developing new therapeutic agents (Leoni et al., 2014).

Thiazolidin-4-Ones and Their Bioactivity

Thiazolidin-4-ones represent a significant heterocyclic pharmacophore with a wide range of pharmacological activities. The review of recent studies on these compounds underscores their potential in antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications. This indicates the broad applicability of thiazole derivatives in medicinal chemistry and drug development, which may extend to compounds like N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide (Mech, Kurowska, & Trotsko, 2021).

Direcciones Futuras

Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . Therefore, future research could focus on designing and developing different thiazole derivatives to explore their potential biological activities .

Propiedades

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-4-7-16(8-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-9-6-14(2)10-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLXZIDQVGCZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)

![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)